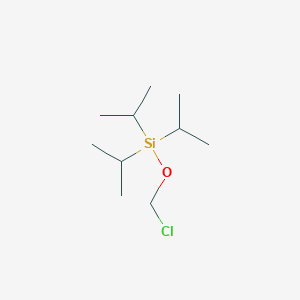

(Triisopropylsiloxy)methyl chloride

Overview

Description

“(Triisopropylsiloxy)methyl chloride”, also known as TOMCl or (Chloromethoxy)triisopropylsilane, is a chemical compound with the molecular formula C10H23ClOSi . It is used as a fluoride-labile 2′-O-protecting group for RNA oligonucleotide synthesis .

Synthesis Analysis

The synthesis of “(Triisopropylsiloxy)methyl chloride” involves a reaction with triisopropylsilanol. In a 500 ml reaction flask, 174 g of triisopropylsilanol is added and stirred. The mixture is cooled to -10 0 ° C, and 31.5 g of paraformaldehyde is added, followed by 44 g of HCl. After the paraformaldehyde solid disappears, the reaction is completed. The crude product of (isopropoxysilyl) methyl chloride is obtained through vacuum distillation at a temperature controlled to be 120 ° C or below .Molecular Structure Analysis

The molecular structure of “(Triisopropylsiloxy)methyl chloride” is represented by the InChI string:InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3 . The Canonical SMILES representation is CC(C)SiC)(C(C)C)OCCl . Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “(Triisopropylsiloxy)methyl chloride” is a reaction with triisopropylsilanol in the presence of paraformaldehyde and HCl. After the paraformaldehyde solid disappears, the reaction is completed .Physical And Chemical Properties Analysis

“(Triisopropylsiloxy)methyl chloride” has a predicted boiling point of 217.1±13.0 °C and a density of 0.96 g/mL at 20 °C . It is a clear, colorless liquid .Scientific Research Applications

Protection/Deprotection Reagents

“(Triisopropylsiloxy)methyl chloride” is used as a protection/deprotection reagent . In organic chemistry, protecting groups are functional groups that are temporarily added to molecules to stop unwanted reactions from occurring in certain locations. Once the desired reactions have taken place elsewhere in the molecule, the protecting groups can be removed (deprotected).

RNA Oligonucleotide Synthesis

This compound serves as a fluoride-labile 2′-O-protecting group for RNA oligonucleotide synthesis . In this context, “fluoride-labile” means that the protecting group can be removed by using a fluoride ion. This is particularly useful in the synthesis of RNA oligonucleotides, which are short RNA molecules. They are crucial in research and therapeutic applications.

Material Science

In the field of material science, “(Triisopropylsiloxy)methyl chloride” can be used in the synthesis of various silicon-based materials . Silicon-based materials have a wide range of applications, including in semiconductors, solar cells, and many types of high-performance materials.

Chemical Synthesis

“(Triisopropylsiloxy)methyl chloride” is used in chemical synthesis . It can act as a reagent in various chemical reactions, contributing to the formation of new compounds.

Chromatography

In chromatography, a technique used to separate mixtures, “(Triisopropylsiloxy)methyl chloride” can be used as a reagent . It can help in the analysis and purification of substances.

Pharmaceutical Grade Applications

“(Triisopropylsiloxy)methyl chloride” can be used in pharmaceutical grade applications . It can be used in the synthesis of pharmaceuticals, particularly in the creation of certain types of drugs.

Mechanism of Action

Target of Action

(Triisopropylsiloxy)methyl chloride, also known as TOMCl, is primarily used as a protecting group in the synthesis of RNA oligonucleotides . Its primary target is the 2’-hydroxyl group in the ribose sugar of the RNA molecule .

Mode of Action

TOMCl acts by attaching to the 2’-hydroxyl group of the ribose sugar in RNA, thereby protecting it from unwanted reactions during the synthesis process . This protection is crucial for the successful synthesis of RNA oligonucleotides. The protection can be removed later by the application of fluoride ions .

Biochemical Pathways

It plays a crucial role in theRNA oligonucleotide synthesis pathway by protecting the 2’-hydroxyl group and ensuring the correct formation of the RNA molecule .

Pharmacokinetics

ItsADME properties would likely depend on factors such as its concentration, the specific conditions under which it is used, and the presence of other substances in the reaction mixture .

Result of Action

The primary result of TOMCl’s action is the successful synthesis of RNA oligonucleotides with the correct sequence and structure . By protecting the 2’-hydroxyl group, TOMCl helps to prevent unwanted side reactions and ensure that the RNA molecule is synthesized correctly .

Action Environment

The action of TOMCl is influenced by various environmental factors. For instance, it is typically used in an inert atmosphere and stored in a freezer under -20°C . These conditions help to maintain the stability and efficacy of TOMCl. Furthermore, the reaction conditions, such as temperature and pH, can also impact the effectiveness of TOMCl .

Safety and Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

The growing interest in 3-methylcytidine (m3C) originates from the recent discoveries of m3C modified tRNAs in humans as well as its intensively debated occurrence in mRNA . The use of “(Triisopropylsiloxy)methyl chloride” as a protecting group for the 2’-OH of ribonucleosides in oligoribonucleotide synthesis could be crucial in further studies of these modifications .

properties

IUPAC Name |

chloromethoxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZFQLUYDBIQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585022 | |

| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217300-17-9 | |

| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)